Ethyl 6-cyclobutyl-6-oxohexanoate
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Overview
Description
Ethyl 6-cyclobutyl-6-oxohexanoate is an organic compound with the molecular formula C12H20O3 . It is characterized by the presence of a cyclobutyl group and a keto group within its structure. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of ethyl 6-cyclobutyl-6-oxohexanoate typically involves the esterification of 6-cyclobutyl-6-oxohexanoic acid with ethanol in the presence of an acid catalyst . The reaction conditions usually include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 6-cyclobutyl-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-cyclobutyl-6-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It may be investigated for its potential therapeutic properties or as a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-cyclobutyl-6-oxohexanoate involves its interaction with specific molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 6-cyclobutyl-6-oxohexanoate can be compared with other similar compounds, such as:
Ethyl 6-oxohexanoate: Lacks the cyclobutyl group, making it less sterically hindered.
Cyclobutyl 6-oxohexanoate: Has a different ester group, which may affect its reactivity and interactions.
Hexanoic acid derivatives: These compounds have varying functional groups that influence their chemical properties and applications. The uniqueness of this compound lies in its specific structure, which combines a cyclobutyl group with a keto group, providing distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-cyclobutyl-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-15-12(14)9-4-3-8-11(13)10-6-5-7-10/h10H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYGJHGQVWXZDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1CCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645656 |
Source
|
Record name | Ethyl 6-cyclobutyl-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-18-6 |
Source
|
Record name | Ethyl ε-oxocyclobutanehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-cyclobutyl-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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